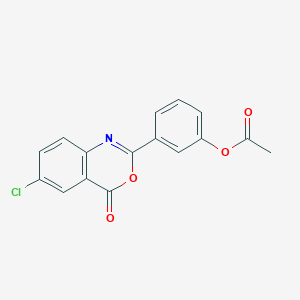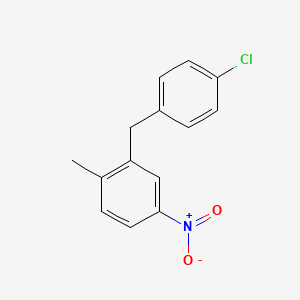
3-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate, also known as COBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. COBA is a synthetic molecule that belongs to the class of benzoxazines, which are known for their versatile properties and wide range of applications.
Wirkmechanismus
The mechanism of action of 3-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate involves its interaction with various cellular targets, including enzymes and receptors. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has also been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant and detoxification enzymes. Additionally, 3-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has been found to bind to the estrogen receptor, making it a potential candidate for the treatment of hormone-dependent cancers.
Biochemical and Physiological Effects:
3-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of inflammation, oxidative stress, and cancer cell proliferation. It has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. 3-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has been shown to modulate the expression of various genes that are involved in these processes, making it a potential therapeutic agent for a range of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate in lab experiments is its low cost and high yield synthesis method. 3-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate also exhibits a range of versatile properties, making it suitable for a range of applications. However, one of the limitations of using 3-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is its low solubility in water, which can affect its bioavailability and efficacy. Additionally, further research is needed to fully understand the safety and toxicity of 3-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate before it can be used in clinical settings.
Zukünftige Richtungen
There are several future directions for the research on 3-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate. One potential area of focus is the development of new drugs based on 3-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate and its interaction with various cellular targets. Finally, the synthesis method of 3-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate can be further optimized to improve its yield and bioavailability, making it a more cost-effective and efficient process.
In conclusion, 3-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate, or 3-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate, is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, agriculture, and material science. Through its inhibition of inflammation, oxidative stress, and cancer cell proliferation, 3-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has shown to be a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of 3-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate and its interaction with various cellular targets.
Synthesemethoden
The synthesis of 3-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate involves a multi-step process that starts with the reaction of 6-chloro-2-aminobenzonitrile with acetic anhydride to form the intermediate 6-chloro-2-(acetylamino)benzonitrile. This intermediate is then reacted with salicylic acid in the presence of a catalyst to produce 3-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate. The overall yield of this synthesis method is around 50%, making it a cost-effective and efficient process.
Wissenschaftliche Forschungsanwendungen
3-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs. 3-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has also been shown to inhibit the activity of certain enzymes that are involved in the progression of diseases such as Alzheimer's and Parkinson's, making it a potential therapeutic agent for these conditions.
Eigenschaften
IUPAC Name |
[3-(6-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO4/c1-9(19)21-12-4-2-3-10(7-12)15-18-14-6-5-11(17)8-13(14)16(20)22-15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKKHOBOMURZBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5869749.png)

![5-bromo-2-methoxybenzaldehyde {4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5869769.png)
![2-amino-8-(4-pyridinyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one](/img/structure/B5869773.png)
![N'-[(2-biphenylylcarbonyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5869780.png)
![N-(4-{N-[(5-methyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5869786.png)
![N-[4-({2-methoxy-5-[(4-morpholinylimino)methyl]benzyl}oxy)phenyl]acetamide](/img/structure/B5869793.png)

![7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid](/img/structure/B5869806.png)
![2-[(4-nitrobenzyl)thio]-N-phenylacetamide](/img/structure/B5869812.png)


![2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5869849.png)
![4-bromobenzaldehyde [6-(diphenylamino)-1,3,5-triazine-2,4-diyl]hydrazone](/img/structure/B5869856.png)